L-鸟氨酸二盐酸盐

描述

L-Ornithine dihydrochloride is a metabolite of L-arginine and a major component of the urea cycle . It increases the efficiency of energy consumption and promotes the excretion of ammonia, decreasing exercise-induced physical fatigue in clinical settings . It is produced during the urea cycle from the splitting off of urea from arginine . L-Ornithine allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine .

Synthesis Analysis

L-Ornithine is produced by microbial fermentation, which is a promising, sustainable, and environment-friendly method . Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum . These strategies include reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution .Molecular Structure Analysis

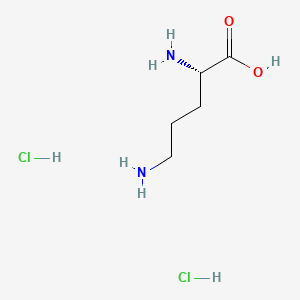

The molecular formula of L-Ornithine dihydrochloride is C5H14Cl2N2O2 . The molecular weight is 205.083 .Chemical Reactions Analysis

L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea . Therefore, ornithine is a central part of the urea cycle, which allows for the disposal of excess nitrogen . Ornithine is recycled and, in a manner, is a catalyst .Physical And Chemical Properties Analysis

L-Ornithine dihydrochloride appears as a white to almost white powder to crystal . The specific rotation [a]20/D is +16.0 to +19.0 deg (C=5, H2O) 18° (C=5,H2O) .科学研究应用

尿素循环和精氨酸生成

L-鸟氨酸二盐酸盐: 在尿素循环中起着至关重要的作用,尿素循环是一系列生化反应,从氨 (NH3) 生成尿素 ((NH2)2CO)。该化合物是一种非蛋白氨基酸,在循环中被循环利用,以帮助生成精氨酸,精氨酸是合成一氧化氮的必需前体 .

多胺生物合成

它是通过鸟氨酸脱羧酶进行多胺生物合成的起始化合物。 多胺是有机化合物,具有两个或多个伯氨基 - 如腐胺、亚精胺和精胺 - 它们与细胞生长和分化有关 .

植物的抗旱性

研究表明,外源施用L-鸟氨酸可以提高甜菜等植物的抗旱性。 它有助于通过改善光合色素、蛋白质谱、脂质过氧化和抗氧化酶来减轻干旱胁迫的负面影响 .

提高生产的基因工程

在微生物生产体系中,基因操作,如参与鸟氨酸合成途径的 argF 基因的衰减,可以提高L-鸟氨酸的产量 .

光学和力学性能增强

L-鸟氨酸单盐酸盐: 已被用于掺杂磷酸二氢钾 (KDP) 晶体,影响其光学和机械性能,这对各种技术应用具有重要意义 .

作用机制

Target of Action

L-Ornithine dihydrochloride primarily targets the urea cycle in the body . It is produced from the splitting off of urea from arginine . L-Ornithine dihydrochloride allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine .

Mode of Action

L-Ornithine dihydrochloride is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . This interaction with its targets leads to changes in the body’s nitrogen balance and growth hormone levels .

Biochemical Pathways

L-Ornithine dihydrochloride plays a central role in the urea cycle, which is critical for the disposal of excess nitrogen . It is also the starting point for the synthesis of many polyamines such as putrescine and spermine . In the metabolic pathway of L-ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde .

Pharmacokinetics

It is known that l-ornithine dihydrochloride is a small molecule with a molecular weight of 20508 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The action of L-Ornithine dihydrochloride results in the production of the body’s proteins, enzymes, and muscle tissue . It is also claimed to enhance the release of growth hormone and to burn excess body fat . Furthermore, L-Ornithine dihydrochloride is necessary for proper immune function and good liver function .

安全和危害

未来方向

Currently, most amino acids are produced by microbial fermentation . Microbial fermentation is an eco-friendly technology, which can address the growing concerns about environmental issues and can be used to establish a sustainable economy independent of fossil fuels . Therefore, the future direction of L-Ornithine dihydrochloride could be towards improving the cost-effectiveness of L-Ornithine production by microbial fermentation .

生化分析

Biochemical Properties

L-Ornithine dihydrochloride is involved in several biochemical reactions, primarily within the urea cycle. It interacts with enzymes such as arginase, which converts L-arginine into L-ornithine and urea. This reaction is vital for the removal of excess nitrogen from the body. Additionally, L-Ornithine dihydrochloride serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, through the action of the enzyme ornithine decarboxylase . These polyamines are essential for cell growth and differentiation.

Cellular Effects

L-Ornithine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the levels of growth hormone, cortisol, and melatonin in animal models . Furthermore, L-Ornithine dihydrochloride can enhance the production of nitric oxide by increasing the availability of L-arginine, which is a substrate for nitric oxide synthase. This, in turn, affects vasodilation and blood flow regulation .

Molecular Mechanism

At the molecular level, L-Ornithine dihydrochloride exerts its effects through several mechanisms. It binds to and activates ornithine decarboxylase, leading to the production of polyamines that are crucial for cell proliferation and differentiation . Additionally, L-Ornithine dihydrochloride can influence gene expression by modulating the activity of transcription factors involved in the regulation of metabolic pathways. It also plays a role in the detoxification of ammonia by facilitating its conversion to urea through the urea cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Ornithine dihydrochloride can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to L-Ornithine dihydrochloride has been observed to improve sleep quality and reduce stress markers in animal models . Additionally, its effects on cellular function, such as the modulation of hormone levels, can be sustained over extended periods .

Dosage Effects in Animal Models

The effects of L-Ornithine dihydrochloride vary with different dosages in animal models. Low to moderate doses have been shown to improve liver function and reduce ammonia levels in cases of hepatic encephalopathy . High doses may lead to adverse effects, such as gastrointestinal disturbances and alterations in electrolyte balance . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

L-Ornithine dihydrochloride is involved in several metabolic pathways, including the urea cycle and polyamine biosynthesis. In the urea cycle, it acts as a substrate for ornithine transcarbamylase, which catalyzes the formation of citrulline from ornithine and carbamoyl phosphate . This reaction is crucial for the detoxification of ammonia. Additionally, L-Ornithine dihydrochloride is a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation .

Transport and Distribution

L-Ornithine dihydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. In mitochondria, ornithine carriers facilitate the exchange of ornithine for citrulline, linking the matrix and cytoplasmic reactions of the urea cycle . This transport mechanism ensures the efficient removal of excess nitrogen and the synthesis of urea. Additionally, L-Ornithine dihydrochloride can be transported across cell membranes by amino acid transporters, ensuring its availability for metabolic processes .

Subcellular Localization

The subcellular localization of L-Ornithine dihydrochloride is primarily within the mitochondria, where it participates in the urea cycle. It is also found in the cytoplasm, where it serves as a precursor for polyamine synthesis . The localization of L-Ornithine dihydrochloride within specific cellular compartments is essential for its function in metabolic pathways and the regulation of cellular processes. Post-translational modifications and targeting signals may direct L-Ornithine dihydrochloride to specific organelles, ensuring its proper function .

属性

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBAVEGDXFHRQP-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884235 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6211-16-1 | |

| Record name | Ornithine L-form dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N284L2VLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-Ornithine dihydrochloride interact with its target and what are the downstream effects?

A1: L-Ornithine dihydrochloride is primarily recognized for its role as a substrate for nitric oxide synthase (NOS) enzymes. [, ] While not a direct inhibitor, it competes with L-arginine, the primary substrate of NOS, thereby influencing nitric oxide (NO) production. [, ] This modulation of NO levels has significant downstream effects on various physiological processes, including vasodilation, neurotransmission, and immune responses. [, , ]

Q2: What is the role of L-Ornithine dihydrochloride in studying nitric oxide signaling?

A2: Researchers often employ L-Ornithine dihydrochloride alongside specific NOS inhibitors to dissect the complexities of NO signaling pathways. [, , ] For instance, observing the effects of L-Ornithine dihydrochloride in the presence of a selective iNOS (inducible NOS) inhibitor like S,S′-1,4-phenylene-bis (1,2-ethanediyl)bis-isothiourea, dihydrobromide can provide insights into the specific contribution of iNOS-derived NO in a given biological response. []

Q3: Are there any studies investigating the combined effects of L-Ornithine dihydrochloride and other agents?

A3: Yes, researchers have explored the combined effects of L-Ornithine dihydrochloride with other agents. One study investigated the impact of combining L-Ornithine dihydrochloride with the tyrosine kinase inhibitor E7080 on colorectal cancer cells. [] Interestingly, the combination demonstrated enhanced antiproliferative, antiangiogenic, and apoptotic effects compared to E7080 alone. []

Q4: How does the application of L-Ornithine dihydrochloride vary in different experimental settings?

A4: The application of L-Ornithine dihydrochloride differs depending on the research question. In in vitro studies, it can be directly applied to cell cultures to manipulate NO production and assess downstream cellular responses. [] For in vivo studies, L-Ornithine dihydrochloride is typically administered systemically, often through intraperitoneal injections, to investigate its impact on physiological processes in animal models. [, ]

Q5: Have there been any observations regarding the impact of L-Ornithine dihydrochloride on red blood cells?

A5: Research suggests that L-Ornithine dihydrochloride plays a role in red blood cell function, particularly in the context of aging. [] One study found that the concentration of L-Ornithine dihydrochloride, which serves as a substrate for both RBC-NOS and arginase I, significantly decreased as red blood cells aged in healthy individuals. [] This observation hints at the intricate interplay between L-Ornithine dihydrochloride, NO production, and red blood cell function throughout their lifespan.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)